

Spectroscopic Profile of Coerulescine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Coerulescine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Coerulescine**, an oxindole alkaloid with a spiro[pyrrolidin-3,3'-oxindole] ring system. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

Coerulescine, with the systematic IUPAC name (3R)-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one, possesses the chemical formula $C_{12}H_{14}N_2O$ and a molar mass of $202.257 \text{ g}\cdot\text{mol}^{-1}$. Its unique spirocyclic structure is a key feature contributing to its biological activity and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Coerulescine**, compiled from the total synthesis efforts of Kulkarni and his team.

Table 1: ^1H NMR Spectroscopic Data of Coerulescine

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.25 - 7.19	m	2H	Ar-H	Ar-H
6.91	t	7.4	1H	
6.83	d	7.7	1H	
3.12 - 3.05	m	1H	CH ₂	CH ₂
2.85 - 2.78	m	1H	CH ₂	
2.65	t	7.9	2H	
2.41	s	3H	N-CH ₃	CH
2.20 - 2.11	m	1H	CH	
1.95 - 1.86	m	1H	CH	

Table 2: ¹³C NMR Spectroscopic Data of Coerulescine

Chemical Shift (δ) ppm	Assignment
180.1	C=O
142.3	Ar-C
129.5	Ar-CH
128.0	Ar-C
122.3	Ar-CH
122.1	Ar-CH
109.1	Ar-CH
61.9	Spiro C
59.8	CH ₂
53.7	CH ₂
41.6	N-CH ₃
35.1	CH ₂

Table 3: Infrared (IR) Spectroscopic Data of Coerulescine

Wavenumber (cm ⁻¹)	Interpretation
3350	N-H Stretch
2925	C-H Stretch (Aliphatic)
1710	C=O Stretch (Amide)
1620	C=C Stretch (Aromatic)
1470	C-H Bend
750	C-H Bend (Ortho-disubstituted aromatic)

Table 4: Mass Spectrometry (MS) Data of Coerulescine

m/z	Interpretation
202	$[M]^+$
173	$[M - C_2H_5]^+$
146	$[M - C_3H_6N]^+$
133	$[M - C_4H_7N]^+$
118	

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described in the synthesis of (±)-**coerulescine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra were recorded on a Bruker Avance 300 spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in deuterated chloroform ($CDCl_3$), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

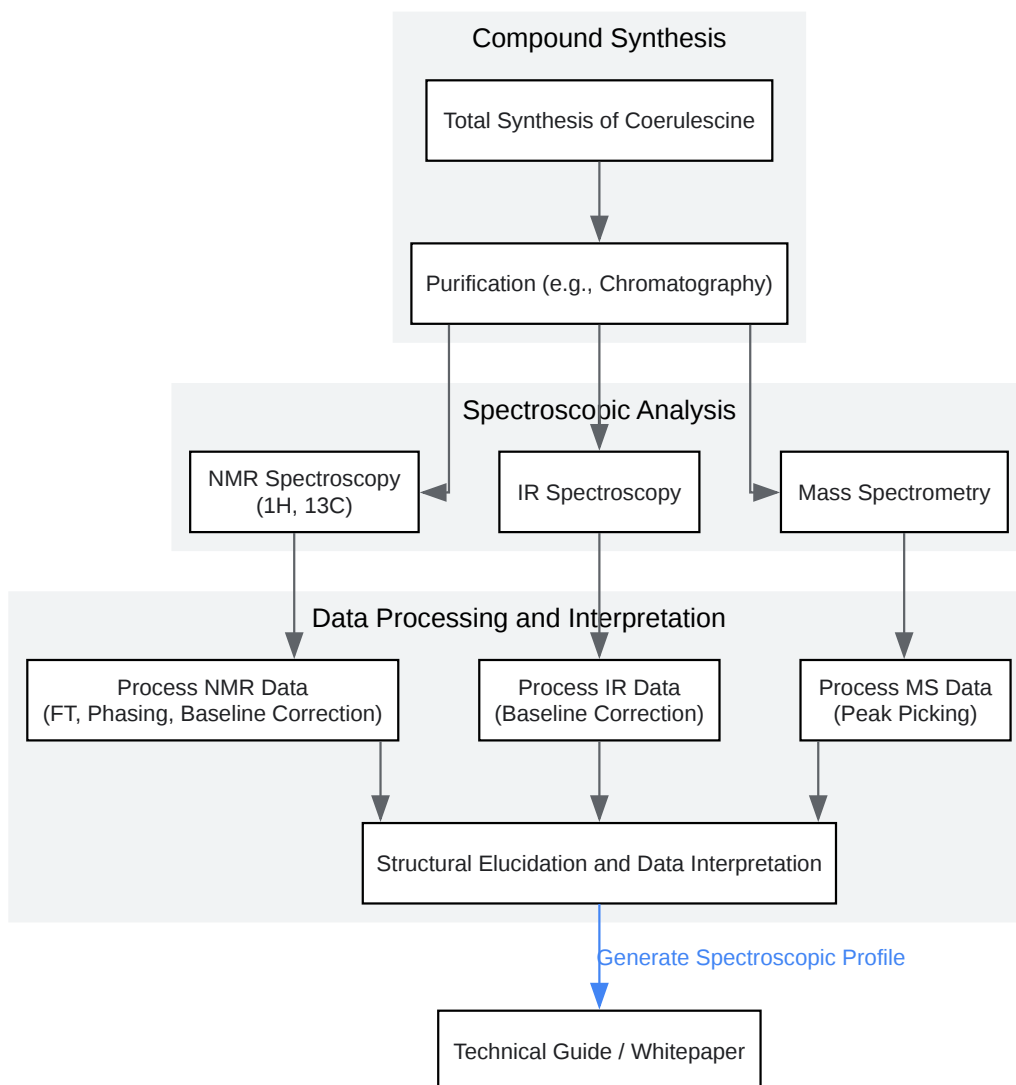
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet.

Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) source on a Shimadzu GCMS-QP2010 instrument.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a synthetic compound like **Coerulescine**.

General Workflow for Spectroscopic Analysis of Coerulescine

[Click to download full resolution via product page](#)Caption: Workflow for Spectroscopic Analysis of **Coerulescine**.

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